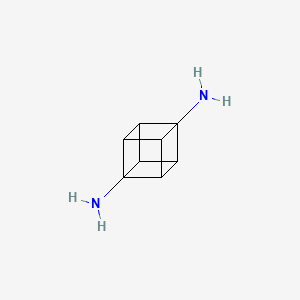

cubane-1,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

87830-29-3 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

cubane-1,4-diamine |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |

InChI Key |

NWLVZVZRWGQCNN-UHFFFAOYSA-N |

SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Other CAS No. |

87830-29-3 |

Synonyms |

1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |

Origin of Product |

United States |

Synthetic Methodologies for Cubane 1,4 Diamine and Its Precursor Intermediates

Evolution of Foundational Synthetic Routes to Cubane-1,4-Dicarboxylic Acid and Diesters

The journey to cubane-1,4-diamine begins with the synthesis of its dicarboxylic acid precursor. The construction of the cubane (B1203433) cage itself is a significant synthetic challenge, and the methods to achieve this have been refined over time to improve yield, scalability, and safety.

Early Strategies by Eaton and Cole

The first successful synthesis of the cubane ring system was reported by Philip Eaton and Thomas Cole in 1964. dtic.mil Their landmark achievement laid the groundwork for all subsequent cubane chemistry. The synthesis of cubane-1,4-dicarboxylic acid was a key feature of their approach. The route, while elegant, was lengthy and produced the target compound in modest yields.

A crucial sequence in the Eaton and Cole synthesis involves the Favorskii rearrangement. This reaction is used to contract a ring system, a key step in forming the highly strained cubane cage. The synthesis starts from a readily available material and proceeds through a series of complex transformations to build the cubane skeleton with carboxylic acid functional groups at the 1 and 4 positions.

Modified and Scalable Protocols (e.g., Chapman, Tsanaktsidis)

Further advancements were made by John Tsanaktsidis and his research group, who developed a practical laboratory-scale synthesis of dimethyl cubane-1,4-dicarboxylate. princeton.edu Their optimized procedure, which built upon the work of both Eaton and Chapman, provided a more reliable and scalable route to this important intermediate. This work was instrumental in making cubane derivatives more accessible for research and development, with the synthesis being scaled up to produce multi-kilogram quantities in small pilot plants. nih.gov The availability of dimethyl cubane-1,4-dicarboxylate from these scalable syntheses has been a significant driver for the exploration of cubane chemistry in various fields.

The table below summarizes the evolution of the synthetic routes to cubane-1,4-dicarboxylic acid and its diester, highlighting the key contributors and their main improvements.

| Researcher(s) | Key Contribution(s) | Approximate Overall Yield | Scale |

| Eaton and Cole | First synthesis of the cubane ring system and cubane-1,4-dicarboxylic acid. | Modest | Laboratory |

| Chapman et al. | Simplified the synthesis to a five-step process. | ~25% | Laboratory |

| Tsanaktsidis et al. | Developed a practical and scalable laboratory synthesis of dimethyl cubane-1,4-dicarboxylate. | Not specified | Multi-kilogram |

Conversion Pathways from Cubane-1,4-Dicarboxylic Acid Derivatives to this compound

With efficient syntheses of cubane-1,4-dicarboxylic acid and its esters established, the next critical step is the conversion of the carboxylic acid functionalities into amino groups to yield this compound. Several classical and modern organic reactions have been employed for this transformation.

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines. This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine. This method has been successfully applied to the synthesis of this compound.

The process typically involves the conversion of cubane-1,4-dicarboxylic acid to the corresponding diacyl chloride. Treatment of the diacyl chloride with an azide source, such as sodium azide, generates the diacyl azide. Gentle heating of the diacyl azide induces the Curtius rearrangement, forming the diisocyanate. Subsequent hydrolysis of the diisocyanate, often under acidic or basic conditions, yields the desired this compound. A protected form of the diamine, N,N'-bis(tert-butoxycarbonyl)this compound, has been synthesized and can be deprotected to give the free diamine.

Reductive Amination and Alternative Approaches to Diamine Formation

While the Curtius rearrangement is a reliable method, other approaches for the formation of the diamine can be envisaged. Reductive amination, a powerful tool in organic synthesis for the conversion of carbonyl compounds to amines, could theoretically be applied. This would involve the reduction of the dicarboxylic acid to the corresponding dialdehyde (B1249045) or diketone, followed by reaction with an amine source in the presence of a reducing agent. However, specific examples of the application of reductive amination to the synthesis of this compound from its dicarboxylic acid precursor are not extensively documented in the scientific literature.

Alternative approaches could involve the Hofmann rearrangement of a bis-amide derived from cubane-1,4-dicarboxylic acid, or the Schmidt reaction directly on the dicarboxylic acid. These reactions, like the Curtius rearrangement, proceed through isocyanate intermediates. The choice of method often depends on the desired scale, available starting materials, and tolerance of other functional groups on the cubane core.

Stereoselective and Regioselective Synthesis of Advanced this compound Analogues

The synthesis of the parent this compound has been a significant achievement. However, for many applications, particularly in medicinal chemistry and materials science, it is desirable to have access to more complex, substituted analogues of this diamine with specific stereochemistry and regiochemistry.

The rigid nature of the cubane cage presents unique challenges and opportunities for stereoselective and regioselective synthesis. The functionalization of the cubane core at positions other than 1 and 4 can be difficult due to the inherent strain and electronic properties of the molecule. However, recent advances in C-H activation and other functionalization techniques are beginning to provide pathways to previously inaccessible substituted cubanes.

The development of methods for the stereoselective synthesis of chiral this compound derivatives, where substituents on the cage create chiral centers, is an area of ongoing research. Such molecules could have interesting applications as chiral ligands in catalysis or as components of chiral materials. Similarly, the regioselective synthesis of cubane-1,4-diamines bearing additional functional groups at specific positions on the cage would greatly expand the utility of this fascinating class of compounds. While the synthesis of 1,2- and 1,3-disubstituted cubane dicarboxylates has been reported, the conversion of these to the corresponding diamines and the development of stereoselective routes to more complex analogues remains a frontier in cubane chemistry.

Purification Strategies for this compound and its Salts

The purification of this compound and its salts is a critical step in obtaining a high-purity compound. Various techniques can be employed, primarily focusing on recrystallization and salt formation to remove impurities generated during the synthesis.

The free base of this compound, being a solid, can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and depends on the solubility of the diamine and the impurities. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of amines include mixtures of polar and non-polar solvents.

A highly effective method for purifying amines is through the formation of their acid addition salts. For this compound, the dihydrochloride (B599025) salt is commonly prepared. This is achieved by treating a solution of the diamine with hydrochloric acid. The resulting salt, this compound dihydrochloride, often has significantly different solubility properties compared to the free base and impurities, facilitating its isolation in a pure form through filtration.

Table 1: Recrystallization Solvents for Amine Purification

| Solvent/Solvent System | Polarity | Typical Use |

| Water | High | For water-soluble amine salts. |

| Ethanol/Water | Medium-High | A versatile system for a range of amine salts. |

| Methanol | Medium-High | Effective for many polar organic compounds. |

| Isopropanol | Medium | Can be a good alternative to ethanol. |

| Acetone/Water | Medium | Useful for precipitating amine salts. |

| Dichloromethane/Hexane (B92381) | Low-Medium | For less polar amines, where hexane acts as an anti-solvent. |

The purification of the dihydrochloride salt can be further enhanced by recrystallization. A common procedure involves dissolving the crude salt in a minimal amount of hot water or an alcohol-water mixture and allowing it to cool slowly. The pure salt will crystallize out of the solution, leaving impurities behind in the mother liquor. The crystals can then be collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under vacuum.

Sublimation is another potential purification technique for this compound, particularly for obtaining a highly pure, solvent-free sample. This method takes advantage of the compound's ability to transition directly from a solid to a gaseous state under reduced pressure and elevated temperature, leaving non-volatile impurities behind.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. A sharp melting point and clean NMR spectra are indicative of a high-purity compound.

Derivatization and Chemical Transformations of Cubane 1,4 Diamine

Formation of Amide and Carboxamide Derivatives of Cubane-1,4-Diamine

The primary amine groups in this compound are readily amenable to acylation reactions, leading to the formation of amide and carboxamide derivatives. This is a fundamental transformation for introducing various substituents and modifying the electronic and steric properties of the cubane (B1203433) core.

Research has demonstrated the synthesis of N,N'-bis- and N,N,N',N'-tetrakis-hydroxyalkyl-substituted 1,4-cubanedicarboxamides researchgate.net. These derivatives were subsequently nitrated to yield corresponding nitrates, highlighting the potential for further energetic functionalization researchgate.net. Additionally, the reaction of 1,4-cubanedicarboxylic acid dichloride with ethylene (B1197577) glycol mononitrate and glycerol (B35011) dinitrate has been shown to yield ester 1,4-[R1R2CHOC(O)]2C8H6 derivatives, where R1=H and R2=CH2ONO2, or R1=R2=CH2ONO2, respectively researchgate.net.

In a 2020 study, the synthesis of bridgehead-substituted cubanes using amide coupling reactions was reported, showcasing a broad substrate scope, from small aryl moieties to large porphyrin rings thieme-connect.com. For instance, coupling reactions involving 4-iodoaniline (B139537) with cubane-1,4-dicarboxylic acid (or its monohydrolyzed derivative) using HATU/HOAt afforded N-(4-iodophenyl)-substituted cubane and N,N-bis(4-iodophenyl)cubane-1,4-dicarboxamide with isolated yields of 61% and 39%, respectively thieme-connect.com. This work also reported the synthesis of the first amide-bridged porphyrin-cubane-porphyrin arrays thieme-connect.com.

Another study detailed the trapping of an acyl chloride intermediate, derived from a radical-mediated chlorocarbonylation process, with ammonium (B1175870) chloride in the presence of triethylamine (B128534) to yield the corresponding amide in 22% yield sci-hub.se. Primary amines, such as p-fluorobenzylamine and tert-butyl amine, also reacted to give amides in 43-47% yield sci-hub.se. Amide bond formation using para-anisidine cubane isostere also led to reasonable yields sci-hub.se.

The stability of aminocubanes can be a factor, and they are often added as their hydrochloric acid salts in reactions sci-hub.se. Electron-poor and electron-rich anilines, as well as ampyrone, have been successfully converted to their corresponding amides in moderate to good yields sci-hub.se.

A summary of representative amide and carboxamide derivatives and their synthesis details is provided in Table 1.

Table 1: Formation of Amide and Carboxamide Derivatives of this compound

| Starting Material | Amine/Reagent | Coupling Agent/Conditions | Product Type | Yield (%) | Reference |

| Cubane-1,4-dicarboxylic acid (or monohydrolyzed derivative) | 4-Iodoaniline | HATU/HOAt | N-(4-iodophenyl)-substituted cubane, N,N-bis(4-iodophenyl)cubane-1,4-dicarboxamide | 61, 39 | thieme-connect.com |

| 1,4-Cubanedicarboxylic acid dichloride | Ethylene glycol mononitrate, Glycerol dinitrate | - | Ester 1,4-[R1R2CHOC(O)]2C8H6 (R1=H, R2=CH2ONO2; R1=R2=CH2ONO2) | - | researchgate.net |

| Acyl chloride intermediate (from cubane-1,4-dicarboxylic ester) | Ammonium chloride | Triethylamine | Amide | 22 | sci-hub.se |

| Acyl chloride intermediate (from cubane-1,4-dicarboxylic ester) | p-Fluorobenzylamine, tert-Butyl amine | - | Amides | 43-47 | sci-hub.se |

| Acyl chloride intermediate (from cubane-1,4-dicarboxylic ester) | para-Anisidine cubane isostere | - | Amide | Reasonable | sci-hub.se |

Functionalization with Nitrogen-Containing Groups and Subsequent Transformations

Beyond simple amide formation, this compound and its derivatives can undergo various transformations to incorporate other nitrogen-containing functionalities. This includes the synthesis of carbamates, imines, and heterocyclic systems.

For example, the synthesis of 4-phenylcubane-1-amine hydrochloride involved in situ azide (B81097) formation with diphenylphosphoryl azide and subsequent rearrangement upon heating to yield a phenylcubane carbamate (B1207046) acs.org. Subsequent acid hydrolysis completed the synthesis of the amine acs.org.

The formation of Schiff base ligands is another important transformation, where amines react with aldehydes to form imines. A novel chiral cubane-based Schiff base ligand was synthesized by reacting two equivalents of a cubane-based aldehyde with trans-(1R,2R)-(-)-1,2-cyclohexanediamine thieme-connect.com. This ligand was then applied in asymmetric nitro-aldol (Henry) reactions thieme-connect.com.

The introduction of amino acid fragments into cubane derivatives has also been explored, aiming to increase biological activity researchgate.net. This involves the synthesis of amido derivatives of cubane-1,4-dicarboxylic acid with glycine, β- and d,l-alanines, and γ-aminobutyric acid researchgate.net.

Cross-Coupling Reactions and Radical-Mediated Functionalization of the Cubane Cage

While the cubane core is known for its resistance to many reactions, including C-H activation, advancements in synthetic methodologies have enabled cross-coupling reactions and radical-mediated functionalization to modify the cubane cage directly thieme-connect.comsci-hub.se. These methods are crucial for introducing complex substituents that cannot be easily appended through classical functional group interconversions of the diamine.

Single-electron chemistry and radical cross-coupling reactions have been identified as promising tools for cubane framework functionalization thieme-connect.com. Although the cubane skeleton has historically been resistant to C-H activation, radical-mediated chlorocarbonylation processes have been developed to access 2-substituted 1,4-cubanedicarboxylic ester derivatives nih.govsci-hub.se. This process involves a direct radical-mediated chlorocarbonylation, followed by regioselective ester hydrolysis to yield fully differentiated 1,2,4-trisubstituted cubanes sci-hub.se.

Radical-mediated halogenation has also been reported as a means to enable subsequent C-C bond formation sci-hub.se. However, regioselective hydrogen abstraction of monosubstituted cubanes can be challenging due to small bond dissociation energy differences between the para-, meta-, and ortho-hydrogens sci-hub.se.

Cross-coupling reactions, particularly Sonogashira coupling, have been successfully applied to cubane systems thieme-connect.comscispace.com. Despite initial challenges with copper(I) sources, the stability of 1,4-diethynylcubane in the presence of palladium catalysts has been demonstrated thieme-connect.com. For instance, the reaction of 1,4-bis[(trimethylsilyl)ethynyl]cubane with TBAF followed by iodobenzene (B50100) in the presence of Pd(PPh3)4, CuI, and Et3N yielded the corresponding phenylethynyl derivative thieme-connect.com. Similarly, 1-ethynyl-4-iodocubane reacted with iodobenzene under similar conditions to give 1-iodo-4-(phenylethynyl)cubane in 98% isolated yield thieme-connect.com. These reactions have also been utilized to synthesize cubane-porphyrin arrays thieme-connect.comscispace.com.

The concept of using diamines as hydrogen atom donors in transition-metal-free cross-coupling reactions has been explored, where the diamine acts as both a "radical amplifier" and "radical regulator" nih.gov. While not specifically focused on this compound, this highlights the general role of diamines in radical processes that could be relevant for cubane functionalization.

Synthesis of Polyfunctional Cubane Scaffolds Incorporating Diamine Moieties

The ability to derivatize this compound extensively allows for the construction of complex, polyfunctional cubane scaffolds. These scaffolds are highly valuable in drug discovery, materials science, and as rigid linkers due to their unique three-dimensional geometry and potential for improved physicochemical properties researchgate.netsoton.ac.ukresearchgate.netacs.org.

The synthesis of 1,4-bifunctional cubanes with additional potential as linkers or cores has been achieved acs.org. For example, cubane carbinylamine was synthesized in excellent yield from cubane acid ester, involving the reduction of a nitrile intermediate acs.org. Further elaboration through hydrolysis and Yamada–Curtius reaction yielded novel cyano-Boc-amines acs.org.

The development of methods for accessing a range of functionalized cubanes is crucial for their applications in pharmaceuticals researchgate.netresearchgate.net. The ability to functionalize cubane at each of its carbon atoms provides complex biologically active molecules with unique spatial arrangements for probing active sites researchgate.netresearchgate.net.

The rigid, strained framework of cubane, particularly when incorporating diamine moieties, offers distinct advantages over traditional aromatic systems, such as improved solubility and enhanced metabolic stability acs.org. The compact, saturated three-dimensional structure of cubane allows for different binding modes compared to aromatic systems and prevents intermolecular π-stacking acs.org.

The synthesis of various cubane derivatives, including those with multiple functional groups, is continuously being explored dtic.milnih.govacs.org. This includes the preparation of energetic polynitrocubanes and highly energy-dense fuels, showcasing the versatility of the cubane scaffold dtic.mil.

Table 2: Examples of Polyfunctional Cubane Scaffolds

| Scaffold Type | Key Functional Groups | Synthetic Strategy | Potential Application | Reference |

| Amide-bridged cubane-porphyrin arrays | Amide, Porphyrin | Amide coupling reactions | Materials chemistry, bio-conjugates | thieme-connect.com |

| 1,4-Bifunctional cubanes | Carbinylamine, Cyano-Boc-amine | Reduction, hydrolysis, Yamada–Curtius reaction | Linkers, drug discovery cores | acs.org |

| Chiral cubane-based Schiff base ligands | Imine, Chiral diamine | Condensation of aldehyde and diamine | Asymmetric catalysis | thieme-connect.com |

| Nitroxyalkyl-substituted cubanecarboxamides | Amide, Nitroxyl | Acylation, nitration | Energetic materials, cardiac pharmacological drugs | researchgate.net |

| Aryl-cubane systems | Aryl, Alkynyl | Cross-coupling (Sonogashira, Ni-catalyzed) | Materials chemistry, drug candidates | thieme-connect.comscispace.com |

Advanced Spectroscopic and Structural Elucidation of Cubane 1,4 Diamine Architectures

X-ray Crystallographic Analysis for Three-Dimensional Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cubane (B1203433) derivatives, this technique is indispensable for confirming the integrity of the rigid cage structure and establishing the exact stereochemistry of substituents.

Detailed research findings from studies on derivatives such as chlorinated dimethyl cubane-1,4-dicarboxylates demonstrate the power of this technique. acs.org Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including the specific positions of substituent atoms on the cubane framework. acs.org For instance, in the study of chlorinated cubane-1,4-dicarboxylic acids, X-ray diffraction was crucial to confirm the exact positions of the chlorine atoms on the cubane cage. acs.org

The process involves obtaining suitable single crystals, which for some cubane derivatives can be achieved by methods like slow diffusion of a non-solvent (e.g., pentane) into a solution of the compound (e.g., in dichloromethane). acs.org The resulting crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing unparalleled insight into the molecule's geometry. The highly strained nature of the cubane cage, with its 90° bond angles, is a key feature confirmed by these studies. wikipedia.org

Table 1: Representative Crystallographic Data for a Cubane Derivative This table presents hypothetical crystallographic data for a derivative to illustrate the typical parameters obtained from X-ray analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.54 |

| γ (°) | 90 |

| Volume (ų) | 1394.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated g/cm³) | 1.452 |

Note: Data is representative and intended for illustrative purposes.

These structural parameters are fundamental for understanding the molecule's physical and chemical properties and for designing new materials, for example in crystal engineering. acs.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

When a cubane-1,4-diamine molecule is substituted in a way that renders it chiral, chiroptical techniques become essential for its characterization. Electronic Circular Dichroism (ECD) is a powerful spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The chromophores within the molecule and their spatial arrangement dictate the appearance of the ECD spectrum. For a substituted this compound, the amino groups and any other chromophoric substituents would be the primary contributors to the ECD signal. The rigid cubane framework holds these chromophores in a well-defined orientation, which can lead to strong and characteristic ECD signals. This technique is particularly valuable in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. biosynth.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net For cubane derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms of the cage and its substituents. rsc.org

The high symmetry of the unsubstituted cubane-1,4-dicarboxylate core results in simple spectra. For example, in dimethyl cubane-1,4-dicarboxylate, the six protons on the cubane cage appear as a single sharp signal, and the carbon atoms of the cage show distinct resonances. acs.org Upon substitution, this symmetry is broken, leading to more complex spectra that contain a wealth of structural information.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Dimethyl Cubane-1,4-dicarboxylate and a Chlorinated Derivative in CDCl₃

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Dimethyl cubane-1,4-dicarboxylate | 4.22 (s, 6H, cubane-H), 3.70 (s, 6H, OCH₃) acs.org | 172.1 (C=O), 55.9 (C-CO₂Me), 51.7 (OCH₃), 47.2 (CH) acs.org |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | 4.41–4.19 (m, 5H, cubane-H), 3.76 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃) acs.org | 170.5, 168.5, 69.6, 62.9, 56.3, 52.9, 52.1, 52.0, 48.1, 44.1 acs.org |

To fully assign these complex spectra, advanced 2D NMR techniques are employed: ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity through the cubane framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

These advanced methods, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon resonances, even in complex, low-symmetry this compound derivatives. acs.org

Mass Spectrometry for Precise Molecular Weight Determination of Modified Structures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and deducing its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions with great confidence. acs.org

For modified this compound structures, HRMS is used to confirm that the synthesized product has the correct molecular formula. The experimentally measured mass is compared to the calculated mass for the expected formula, with a very small mass error providing strong evidence for the structure. acs.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Modified Cubane Structures

| Compound | Ion Formula | Calculated m/z | Found m/z |

| Dimethyl cubane-1,4-dicarboxylate | [C₁₂H₁₃O₄]⁺ ([M+H]⁺) | 221.0808 | 221.0809 |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | [C₁₂H₁₂ClO₄]⁺ ([M+H]⁺) | 255.0419 | 255.0417 |

| Dimethyl 2,3-dichlorocubane-1,4-dicarboxylate | [C₁₂H₁₁O₄Cl₂]⁺ ([M-H]⁺) | 289.0029 | 289.0029 |

Data sourced from a study on chlorinated cubane-1,4-dicarboxylic acids. acs.org

Furthermore, the isotopic patterns observed in the mass spectrum can reveal the presence of certain elements. For example, compounds containing chlorine show a characteristic isotopic pattern due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio. For a dichlorinated compound, this results in a distinctive pattern of peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂. acs.org This isotopic signature provides an additional layer of confirmation for the presence and number of chlorine atoms in the modified cubane structure.

Applications of Cubane 1,4 Diamine As a Molecular Scaffold and Building Block in Advanced Materials and Systems

Design of Supramolecular Assemblies and Coordination Networks

The diamine functionalities of cubane-1,4-diamine make it an excellent candidate for the construction of supramolecular assemblies and coordination networks. These applications leverage the ability of the amine groups to engage in predictable non-covalent interactions, such as hydrogen bonding, and to coordinate with metal centers thieme-connect.comacs.orgnih.gov. The rigid, three-dimensional nature of the cubane (B1203433) core dictates specific orientations for these interactions, leading to well-defined and often highly ordered structures.

Hydrogen Bonding-Directed Self-Assembly

Hydrogen bonding is a fundamental interaction in supramolecular chemistry, driving the self-assembly of molecules into ordered architectures acs.orgnih.gov. The primary amine groups in this compound can act as both hydrogen bond donors and acceptors, facilitating the formation of intricate hydrogen-bonded networks. While specific examples of this compound directly forming hydrogen bonding-directed self-assemblies are not extensively detailed in the provided literature, the principle is well-established for diamines and rigid scaffolds. For instance, studies on other primary amine assemblies have demonstrated the formation of novel three-dimensional hydrogen bond patterns, sometimes even leading to "cubane-like" supermolecules, highlighting the potential for such interactions with diamine-functionalized rigid cores rsc.orgresearchgate.net. The ability of 1,4-substituted cubanes to form "mesh-like" hydrogen bond networks in crystal structures, as observed with cubane-1-carboxylic acids, further supports the potential for this compound to direct self-assembly through hydrogen bonding thieme-connect.com.

Ligand Design for Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands mdpi.comrsc.org. Cubane derivatives, particularly cubane-1,4-dicarboxylate, have been recognized as promising linkers in MOF construction due to their rigid linear geometry and molecular length, which is comparable to aromatic terephthalate (B1205515) linkers researchgate.netresearchgate.net. The integration of such rigid aliphatic linkers into MOFs offers advantages in fine-tuning pore sizes and modulating host-guest interactions researchgate.net.

While this compound itself, as a diamine, would typically coordinate via nitrogen atoms rather than carboxylate oxygens, its structural rigidity and 1,4-substitution pattern make it conceptually suitable for similar applications in MOF design. The use of 3D linkers, such as cubane-derived ligands, has been shown to impart high hydrothermal stability to MOFs by preventing water molecules from approaching metal-carboxylate coordination bonds researchgate.net. This suggests that this compound, with its robust cubane core, could contribute to the synthesis of MOFs with enhanced stability and tailored pore environments, offering new frontiers for ligand design in coordination polymers researchgate.net.

Integration into High-Density Molecular Architectures

Cubane is renowned for having the highest density among all hydrocarbons, a property that stems from its compact, highly strained cubic structure wordpress.comresearchgate.net. This intrinsic high density, coupled with significant strain energy, makes cubane derivatives attractive for integration into high-density molecular architectures thieme-connect.comdtic.milnih.gov. The strain energy within the cubane framework can be released upon decomposition, contributing to the energetic properties of its derivatives thieme-connect.comresearchgate.netdtic.mil.

The incorporation of this compound into molecular architectures can lead to materials with enhanced volumetric energy density. This characteristic is particularly relevant in fields requiring compact and energy-rich materials. Research into cubane derivatives has explored their potential in electron-transfer systems and molecular circuitry, where the precise and inflexible orientation of chromophores, facilitated by the rigid cubane scaffold, is crucial for efficient multi-chromophoric systems thieme-connect.com. The ability to synthesize stable, energetic cubane compounds, such as dinitramino-cubane, which demonstrates thermal stability above 200°C, underscores the potential for this compound to be a building block for high-density materials with specific performance characteristics dtic.mil.

Utilization in Specialized Chemical Formulations for Research Applications

This compound and its derivatives find utility in specialized chemical formulations primarily for research applications, particularly in the development of novel materials with unique properties. The rigid and highly functionalizable cubane scaffold allows for the creation of compounds tailored for specific research objectives.

One notable application involves the use of cubane-1,4-dicarboxylate anions in the assembly of layered double hydroxide (B78521) (LDH) nanohybrids rsc.org. Researchers have successfully incorporated cubane-1,4-dicarboxylate anions into Zn2Al layered double hydroxide inorganic hosts using a coprecipitation method rsc.org. This integration allows for the investigation of the effect of large organic anions on the electronic structure and band gap energy of the resulting nanohybrids rsc.org. Such studies are crucial for understanding and developing new materials with tailored electronic and optical properties for various research purposes. The robustness of the cubane structure ensures the stability of these anions within the spatial environment of the LDH, making them suitable for detailed material characterization and theoretical studies rsc.org.

Exploitation in Bioisosteric Design and as Probes for Mechanistic Studies

Cubane and its derivatives, including this compound, are increasingly exploited in bioisosteric design, particularly as three-dimensional mimics for the planar benzene (B151609) ring in medicinal chemistry thieme-connect.comresearchgate.netenamine.netbiosynth.comcore.ac.ukresearchgate.netacs.org. The concept of bioisosterism involves replacing a part of a molecule with another that has similar biological activity but improved physicochemical or pharmacokinetic properties.

The cubane core, with its rigid and compact C(sp³)-rich structure, offers several advantages over aromatic rings:

Enhanced Potency: Replacing a benzene ring with a cubane moiety can beneficially affect the activity of a parent compound, as demonstrated by improvements in neurotropic compounds where cubane analogues outperformed their benzene counterparts enamine.netcore.ac.uk.

Improved Solubility: Cubane-containing compounds can exhibit enhanced water solubility, which is a critical factor in drug development enamine.netcore.ac.ukresearchgate.net.

Increased Metabolic Stability: The saturated nature of the cubane core can lead to improved metabolic stability compared to aromatic systems, which are often susceptible to oxidative metabolism researchgate.net.

Reduced Non-Specific Binding: Structural variations with cubane-1,4-diyl groups have shown improvements in reducing non-specific binding, further highlighting their potential in optimizing drug candidates researchgate.net.

The ability to introduce substituents at specific positions (e.g., 1,4-disubstituted cubanes mimicking para-substituted benzene rings) allows for precise control over molecular geometry and interactions researchgate.netenamine.net. This makes this compound a valuable building block for designing drug candidates with optimized pharmacological profiles biosynth.com.

Furthermore, cubane derivatives can serve as probes for mechanistic studies. Their rigid and well-defined three-dimensional structure allows researchers to investigate specific molecular interactions and reaction pathways. While direct examples of this compound as a mechanistic probe are not explicitly detailed, the broader application of rigid scaffolds, such as bicyclo[1.1.1]pentane (BCP) motifs, as probes in biological studies is established researchgate.net. This principle extends to this compound, where its unique structural rigidity can be leveraged to understand the spatial requirements for molecular recognition and catalytic processes, or to design fluorescent derivatives for direct interaction studies with biological targets nottingham.ac.uk.

Table of Compounds and PubChem CIDs

Q & A

Basic: What are the established synthetic routes for cubane-1,4-diamine, and how can researchers optimize yield and purity?

This compound synthesis often involves functionalizing cubane scaffolds via 1,4-diamination. A validated approach is the diaza-(4+3) cycloaddition using conjugated dienes and nitrogen-containing precursors under controlled conditions (e.g., Lewis acid catalysis). Optimization strategies include:

- Reagent stoichiometry : Adjusting equivalents of diamine precursors to minimize side reactions .

- Temperature control : Maintaining sub-ambient temperatures (−30°C to 0°C) to stabilize reactive intermediates .

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and NMR-guided fractionation to isolate high-purity product .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolve bond angles and spatial configuration. For example, COD entry 2232934 demonstrates how N-substituted benzene-1,4-diamine derivatives form hydrogen-bonded networks, a key reference for cubane analogs .

- NMR spectroscopy : Use - and -NMR in deuterated DMSO to detect amine proton environments and cubane ring symmetry. Coupling constants (<i>J</i> = 2–4 Hz) distinguish axial vs. equatorial substituents .

- Mass spectrometry : High-resolution ESI-MS or GC-MS/MS (as in putrescine analysis) confirms molecular weight and fragmentation patterns .

Basic: How does the steric strain of the cubane core influence the stability of 1,4-diamine derivatives under varying experimental conditions?

Cubane’s high-angle strain (90° bond angles) increases reactivity:

- Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) monitors exothermic peaks.

- Solvent effects : Use aprotic solvents (e.g., THF, DCM) to prevent nucleophilic attack on strained bonds.

- Storage : Argon-atmosphere vials at −20°C to mitigate oxidation .

Advanced: What mechanistic insights explain the regioselectivity of this compound in C–N bond-forming reactions?

Regioselectivity arises from cubane’s unique electronic and geometric constraints:

- Frontier molecular orbital (FMO) analysis : Cubane’s HOMO localizes at the 1,4-positions, favoring electrophilic attack. DFT calculations (B3LYP/6-31G*) model this behavior .

- Steric effects : Substituents at adjacent positions hinder nucleophilic addition. Kinetic studies under pseudo-first-order conditions quantify activation barriers .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Cross-validation : Replicate experiments using standardized protocols (e.g., IUPAC-recommended reaction conditions) .

- Error analysis : Calculate propagated uncertainties in kinetic measurements (e.g., ±5% for UV-Vis absorbance data) .

- Meta-analysis : Compare datasets across literature using statistical tools (ANOVA, t-tests) to identify outliers .

Advanced: What computational strategies predict the electronic properties of this compound for materials science applications?

- Density functional theory (DFT) : Optimize geometries at the M06-2X/def2-TZVP level to model charge distribution and polarizability.

- Molecular dynamics (MD) : Simulate cubane’s behavior in polymer matrices (e.g., force fields like OPLS-AA) to assess compatibility .

- Band structure calculations : For conductive materials, use VASP or Quantum ESPRESSO to compute HOMO-LUMO gaps (~3.5 eV) .

Methodological: How should researchers design experiments to study this compound’s role in catalytic systems?

- Control experiments : Compare catalytic activity with/without this compound under identical conditions (e.g., TEMPO as a radical trap).

- Kinetic profiling : Use stopped-flow spectroscopy to track intermediate formation (timescale: milliseconds) .

- Surface characterization : Employ XPS or AFM to analyze catalyst morphology post-reaction .

Methodological: What steps ensure reproducibility when synthesizing this compound analogs?

- Detailed protocols : Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods (molecular sieves), and inert atmosphere procedures .

- Data sharing : Deposit crystallographic data in public databases (e.g., CCDC, COD) with accession codes .

- Peer validation : Collaborate with independent labs to verify yields and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.